An In-depth Technical Guide to 4-Benzyl-2-(chloromethyl)-1,4-oxazepane: A Key Intermediate in Medicinal Chemistry
An In-depth Technical Guide to 4-Benzyl-2-(chloromethyl)-1,4-oxazepane: A Key Intermediate in Medicinal Chemistry
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities are paramount. The 1,4-oxazepane scaffold has emerged as a privileged structure, conferring desirable physicochemical and pharmacological properties upon a range of biologically active molecules. This guide provides a comprehensive technical overview of a crucial derivative of this scaffold: 4-Benzyl-2-(chloromethyl)-1,4-oxazepane. We will delve into its chemical properties, synthesis, reactivity, and its significant role as a versatile intermediate in the development of therapeutic agents, particularly those targeting the central nervous system. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this important chemical entity.
Core Chemical and Physical Properties
4-Benzyl-2-(chloromethyl)-1,4-oxazepane is a substituted seven-membered heterocyclic compound. The presence of a benzyl group on the nitrogen atom and a reactive chloromethyl group at the 2-position makes it a valuable and versatile building block in organic synthesis.
Structural and Physicochemical Data
A compilation of the key identifying and physical properties of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane is presented in Table 1. It is important to note that while some data is available from commercial suppliers, detailed experimental characterization in peer-reviewed literature is limited, reflecting its primary role as a synthetic intermediate rather than a final product.
| Property | Value | Source |
| IUPAC Name | 4-benzyl-2-(chloromethyl)-1,4-oxazepane | N/A |
| Synonyms | 4-Benzyl-2-(chloromethyl)homomorpholine | [1] |
| CAS Number | 129482-45-7 | [1] |
| Molecular Formula | C₁₃H₁₈ClNO | [1] |
| Molecular Weight | 239.74 g/mol | [2] |
| Predicted Boiling Point | 333.513 ± 32.0 °C at 760 Torr (for (2R)-enantiomer) | [2] |
Note: The boiling point is a predicted value for the (2R)-enantiomer and may vary for the racemic mixture.
Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Workflow
The synthesis of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane can be envisioned as a multi-step process starting from readily available precursors. The key steps involve the formation of the 1,4-oxazepane ring system followed by the introduction of the chloromethyl group.
Caption: Proposed synthetic workflow for 4-Benzyl-2-(chloromethyl)-1,4-oxazepane.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of (4-Benzyl-1,4-oxazepan-2-yl)methanol
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To a stirred solution of 3-(benzylamino)propan-1-ol in a suitable aprotic solvent (e.g., THF, acetonitrile), add a base (e.g., sodium hydride) portion-wise at 0 °C to deprotonate the hydroxyl group.
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Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
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Add epichlorohydrin dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The resulting intermediate adduct is then subjected to intramolecular cyclization. This can be achieved by heating in a suitable solvent, possibly with the addition of a base to facilitate the ring closure.
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Purify the crude (4-benzyl-1,4-oxazepan-2-yl)methanol by column chromatography on silica gel.
Step 2: Chlorination to Yield 4-Benzyl-2-(chloromethyl)-1,4-oxazepane
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Dissolve the purified (4-benzyl-1,4-oxazepan-2-yl)methanol in a suitable chlorinated solvent (e.g., dichloromethane).
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Cool the solution to 0 °C.
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Add a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, dropwise with stirring.
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Allow the reaction to proceed at 0 °C and then warm to room temperature, monitoring by TLC.
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Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the final product, 4-Benzyl-2-(chloromethyl)-1,4-oxazepane, by column chromatography.
Characterization
The structural confirmation of the synthesized 4-Benzyl-2-(chloromethyl)-1,4-oxazepane would rely on a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the benzylic protons, the protons of the oxazepane ring, and the chloromethyl group.
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¹³C NMR would confirm the number of unique carbon atoms in the molecule, with characteristic shifts for the aromatic carbons, the carbons of the heterocyclic ring, and the chloromethyl carbon.
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Infrared (IR) Spectroscopy: An IR spectrum would display characteristic absorption bands for C-H (aromatic and aliphatic), C-N, C-O, and C-Cl bonds.
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Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Reactivity and Applications in Medicinal Chemistry
The primary utility of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane lies in its reactivity as an electrophilic building block. The chloromethyl group is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions.
Key Reactions
The most significant reaction of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane is nucleophilic substitution at the chloromethyl carbon. This allows for the introduction of a wide variety of functional groups at the 2-position of the 1,4-oxazepane ring.
Caption: General reactivity of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane in nucleophilic substitution reactions.
Common nucleophiles used in reactions with this intermediate include:
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Phenoxides: To form aryloxymethyl derivatives.
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Alkoxides: To form alkoxymethyl derivatives.
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Amines: To introduce amino functionalities.
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Thiols: To create thioether linkages.
Application in the Synthesis of Dopamine D₄ Receptor Ligands
A significant application of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane is in the synthesis of selective dopamine D₄ receptor ligands.[3] The dopamine D₄ receptor is a target of considerable interest for the treatment of neuropsychiatric disorders, including schizophrenia.[3]
The synthesis of these ligands often involves the reaction of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane with various substituted phenols. This reaction introduces a pharmacophoric aryloxymethyl group at the 2-position of the oxazepane ring, which is crucial for binding to the dopamine D₄ receptor.[3] The benzyl group on the nitrogen at the 4-position also plays a role in receptor affinity and selectivity.[3]
The general synthetic scheme for these dopamine D₄ receptor ligands is as follows:
Caption: Synthesis of dopamine D₄ receptor ligands using 4-Benzyl-2-(chloromethyl)-1,4-oxazepane.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions must be observed when handling 4-Benzyl-2-(chloromethyl)-1,4-oxazepane.
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Hazard Statements: Based on data for analogous compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
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Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Store in a cool, dry place away from incompatible materials.
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Conclusion and Future Outlook
4-Benzyl-2-(chloromethyl)-1,4-oxazepane is a valuable, albeit under-documented, synthetic intermediate. Its utility in the construction of diverse molecular architectures, particularly in the synthesis of neurologically active compounds, is evident. The strategic importance of the 1,4-oxazepane scaffold in medicinal chemistry suggests that this and related intermediates will continue to be of interest to researchers in the field. Further elucidation of its chemical properties and the development of optimized synthetic protocols will undoubtedly facilitate its broader application in the discovery of new therapeutic agents.
References
- New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed.
- (2R)-4-benzyl-2-(chloromethyl)-1,4-oxazepane. ChemicalBook.
- Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride C
- (R)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane. CymitQuimica.
-
Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-Rstyryl)-2,3-dihydropyrazolo[3,4-b][3][4]diazepines. MDPI.
- Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Tre
- insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)
- 4-benzyl-2-(chloromethyl)
Sources
- 1. Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2R)-4-benzyl-2-(chloromethyl)-1,4-oxazepane CAS#: 2381199-99-9 [chemicalbook.com]
- 3. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane [cymitquimica.com]

